molecular formula C17H14BrN3O2S B2959797 2-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097867-30-4

2-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No. B2959797
CAS RN: 2097867-30-4
M. Wt: 404.28
InChI Key: GEGURJJRFXAJQY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a bromothiophene group, and a quinoxaline group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Bromothiophene is a thiophene derivative with a bromine atom, and quinoxaline is a heterocyclic compound containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo various reactions, including functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have good pharmacokinetic properties due to their sp3-hybridization .

Scientific Research Applications

Halogenation and Derivative Synthesis

One study focused on the diversification of pyrrolo[1,2-a]quinoxalines, highlighting the development of methods for selective chlorination and bromination. These processes facilitate the introduction of functional groups compatible with various reaction conditions, demonstrating the synthetic versatility of quinoxaline derivatives (Huy X Le et al., 2021).

Quinoxaline-based Salts

Another research effort described the synthesis and characterization of organic salts derived from quinoxaline, specifically focusing on 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ). This work showcased the compound's electronic and structural properties, which were elucidated through comprehensive analytical and computational studies (Md. Serajul Haque Faizi et al., 2018).

Green Synthesis Approaches

Research on eco-friendly synthesis strategies for pyrrolo- and indolo[1,2-a]quinoxalines employed p-dodecylbenzenesulfonic acid as an efficient catalyst, demonstrating a novel pathway to these compounds under mild conditions (A. Preetam & M. Nath, 2015).

Innovative Heterocyclic Systems

Innovative synthetic approaches have led to the creation of novel heterocyclic systems incorporating quinoxaline motifs. One study detailed the formation of [2,1-c]-1,4-oxazepine and [1,4]-quinoxaline heterocycles, expanding the potential medicinal applications of these compounds (Chia-Hsin Lee et al., 2015).

Protein Binding Site Polarity Estimation

The development of a quinoxaline-based fluorescent probe for estimating protein binding site polarity illustrates the application of quinoxaline derivatives in biochemical analysis. This probe utilizes solvatochromic fluorescence to linearly relate peak emission wavenumber to solvent polarity (K. Kudo et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrrolidine derivatives are known to have various biological activities .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

(4-bromothiophen-2-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-11-7-15(24-10-11)17(22)21-6-5-12(9-21)23-16-8-19-13-3-1-2-4-14(13)20-16/h1-4,7-8,10,12H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGURJJRFXAJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

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